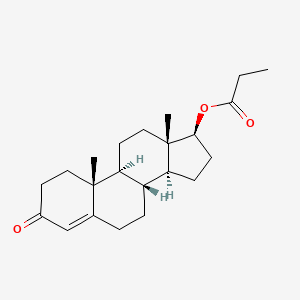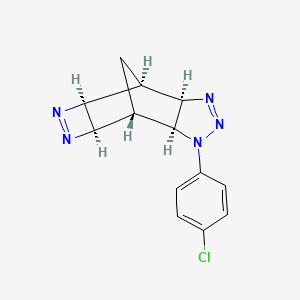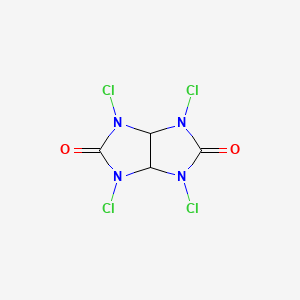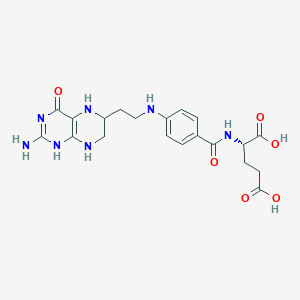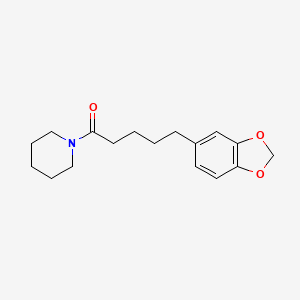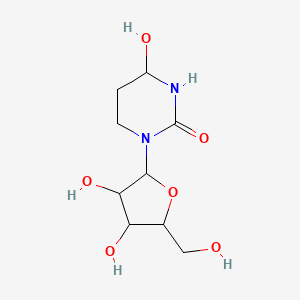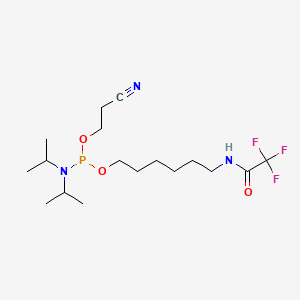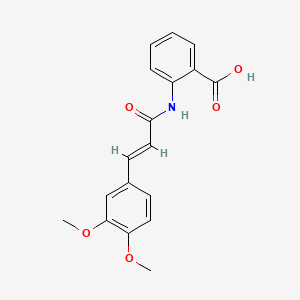
Tranilast
Vue d'ensemble
Description
Tranilast, chemically known as acide 3’,4’-diméthoxycinnamoyl anthranilique, est un médicament antiallergique développé par Kissei Pharmaceuticals. Il a été approuvé pour la première fois au Japon et en Corée du Sud en 1982 pour le traitement de l'asthme bronchique. Plus tard, ses indications ont été élargies pour inclure les chéloïdes et les cicatrices hypertrophiques . This compound est connu pour sa capacité à inhiber la libération d'histamine des mastocytes et a montré un potentiel dans diverses applications thérapeutiques .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying antiallergic agents and their interactions with biological targets.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cytokine release.
Medicine: Applied in the treatment of asthma, keloid scars, hypertrophic scars, and allergic conjunctivitis. .
Industry: Utilized in the formulation of topical creams and ointments for skin conditions.
Mécanisme D'action
Target of Action
Tranilast primarily targets the NLRP3 inflammasome and Hematopoietic prostaglandin D synthase . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, and its dysregulation can lead to uncontrolled inflammation and a variety of human diseases . Hematopoietic prostaglandin D synthase is involved in the production of prostaglandin D2, a mediator of allergic and asthmatic responses .
Mode of Action
This compound works by inhibiting the release of histamine from mast cells . It has been found to inhibit the proliferation of fibroblasts . This compound directly binds to the NACHT domain of NLRP3 and suppresses the assembly of the NLRP3 inflammasome by blocking NLRP3 oligomerization . This results in the inhibition of the release of many cytokines in various cell types .
Biochemical Pathways
This compound affects the pathways related to inflammation and fibrosis. It inhibits the release of chemical mediators from mast cells, thereby suppressing hypersensitivity reactions . It also disrupts fibronectin assembly and reduces collagen fiber density , which are key components of the extracellular matrix and play a significant role in tissue fibrosis.
Pharmacokinetics
It’s known that this compound is administered orally . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
This compound has been shown to have anti-inflammatory and antiproliferative effects. It reduces cell proliferation and induces apoptosis in fibroid tumors . It also inhibits extracellular matrix (ECM) deposition, leading to a reduction in tumor weight . At the molecular level, this compound inhibits mRNA and protein expression of fibronectin, COL3A1, CCND1, E2F1, and TGF-β3 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
Analyse Biochimique
Biochemical Properties
Tranilast plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with hematopoietic prostaglandin D synthase, where it acts as an inhibitor . This compound also inhibits the release of histamine from mast cells, which is crucial in allergic reactions . Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome, a multiprotein complex involved in inflammatory responses . This compound’s ability to inhibit transforming growth factor-beta (TGF-β) signaling is another critical biochemical property, as it affects the proliferation and differentiation of various cell types .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It inhibits cell growth and the release of inflammatory mediators from mast cells . This compound also reduces collagen biosynthesis and growth factor expression, which are essential in the formation of fibrotic tissues . In fibroblasts, this compound inhibits the TGF-β-induced transformation into a myofibroblast phenotype, thereby reducing fibrosis . Furthermore, this compound has been shown to inhibit the proliferation of various tumor cells, including breast, pancreatic, and prostate cancer cells, by interfering with cell signaling pathways such as TGF-β signaling .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions. This compound inhibits the release of histamine from mast cells by blocking the activation of the NALP3 inflammasome . It also inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2, a mediator of allergic reactions . This compound’s inhibition of TGF-β signaling is achieved by blocking the phosphorylation of Smad proteins, which are critical for TGF-β signal transduction . Additionally, this compound has been found to block the ion channel TRPV2, which is involved in various cellular processes, including calcium homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be photochemically unstable in solution, which can affect its stability and efficacy . Long-term administration of this compound in animal models has shown a reduction in tumor weight and a decrease in the expression of proliferation markers such as Ki67, CCND1, and E2F1 . These effects suggest that this compound can have long-term benefits in reducing cell proliferation and fibrosis. Its stability and degradation over time need to be carefully monitored in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on neuropathic pain, this compound was administered intraperitoneally at various doses, and it was found to significantly reduce pain responses without affecting motor coordination . In another study, long-term administration of this compound at a dose of 50 mg/kg/day in mice resulted in a significant reduction in tumor weight and fibrosis markers . High doses of this compound can lead to adverse effects such as liver damage, anemia, and kidney failure . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2 . This compound also affects the metabolism of other drugs by inhibiting enzymes such as UGT1A1, which is involved in drug metabolism . Additionally, this compound has been shown to downregulate the expression of calcium buffering proteins and calcineurin A in the hippocampus, affecting calcium homeostasis . These interactions highlight the complex metabolic pathways that this compound is involved in.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to inhibit the accumulation of TRPV2 in the sarcolemma of cardiac cells, reducing calcium influx and preventing cardiac dysfunction . This compound is also distributed in various tissues, including the liver, kidneys, and skin, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to accumulate in the sarcolemma of cardiac cells, where it inhibits the TRPV2 channel and reduces calcium influx . This localization is essential for its therapeutic effects in preventing cardiac dysfunction. Additionally, this compound’s inhibition of the NALP3 inflammasome involves its localization to specific cellular compartments where the inflammasome is activated . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Tranilast peut être synthétisé par un processus en plusieurs étapes impliquant la condensation de la 3,4-diméthoxybenzaldéhyde avec l'acide anthranilique. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant organique comme l'éthanol ou le méthanol. Le produit résultant est ensuite purifié par recristallisation .
Méthodes de production industrielle
En milieu industriel, la production de this compound implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie sur colonne et la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de réactions
Tranilast subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les ions hydroxyde ou les amines sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés alcooliques et les acides anthraniliques substitués .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les agents antiallergiques et leurs interactions avec les cibles biologiques.
Biologie : Enquête sur ses effets sur la prolifération cellulaire, l'apoptose et la libération de cytokines.
Médecine : Appliqué dans le traitement de l'asthme, des chéloïdes, des cicatrices hypertrophiques et de la conjonctivite allergique. .
Industrie : Utilisé dans la formulation de crèmes et d'onguents topiques pour les affections cutanées.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant la libération d'histamine des mastocytes. Il inhibe également la prolifération des fibroblastes et la libération de diverses cytokines, y compris le facteur de croissance transformant bêta et l'interleukine-8 . De plus, il a été constaté que le this compound bloquait le canal ionique récepteur potentiel transitoire vanilloïde 2, qui joue un rôle dans les réponses inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Cromoglycate de sodium : Un autre stabilisateur des mastocytes utilisé pour traiter les affections allergiques.
Kétotifène : Un antihistaminique et un stabilisateur des mastocytes ayant des applications similaires.
Nédocromil : Utilisé pour la prévention de l'asthme et de la conjonctivite allergique.
Unicité du tranilast
This compound est unique dans sa double action d'inhibition de la libération d'histamine et de la prolifération des fibroblastes. Cela le rend particulièrement efficace dans le traitement de conditions telles que les chéloïdes et les cicatrices hypertrophiques, où l'activité excessive des fibroblastes est un facteur clé .
Propriétés
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
| Record name | Tranilast [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranilast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of tranilast?
A1: While the exact mechanisms are still being elucidated, this compound appears to exert its effects through multiple pathways. Research suggests that this compound inhibits the release of various cytokines and growth factors, including transforming growth factor-beta (TGF-β) [, , , ], a key mediator of fibrosis and tumor progression. It has also been shown to inhibit the activation of mast cells [, , ], which play a role in allergic reactions and inflammatory responses. Additionally, this compound has been identified as an aryl hydrocarbon receptor (AHR) agonist []. AHR activation by this compound has been linked to the inhibition of breast cancer stem-like cells [].
Q2: How does this compound affect TGF-β signaling?
A2: this compound has been shown to downregulate TGF-β1 expression and signaling in various cell types, including fibroblasts [, , , ] and retinal pigment epithelial cells []. This inhibitory effect on TGF-β signaling contributes to its antifibrotic and antitumor activities.
Q3: What is the role of this compound in epithelial-mesenchymal transition (EMT)?
A3: this compound has been found to inhibit TGF-β-induced EMT in various cell types, including renal tubular epithelial cells [] and alveolar epithelial cells []. EMT is a process implicated in fibrosis and cancer metastasis, and this compound's ability to modulate this process highlights its potential therapeutic value.
Q4: How does this compound impact inflammatory responses?
A4: this compound exhibits anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNFα [, , ]. It also inhibits mast cell degranulation [, , ], further contributing to its anti-inflammatory properties.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H17NO5, and its molecular weight is 343.34 g/mol.
Q6: What in vitro models have been used to study this compound's effects?
A6: A variety of in vitro models have been employed, including human lens epithelial cells [], human monocyte cultures [], vascular smooth muscle cells [, ], human glioblastoma multiforme cell lines [], human breast cancer cell lines [, ], bovine retinal pigment epithelial cells [], leiomyoma smooth muscle cells [], and corneal fibroblasts []. These studies have demonstrated this compound's inhibitory effects on cell proliferation, collagen synthesis, and cytokine production.
Q7: What in vivo models have been used to investigate this compound's therapeutic potential?
A7: Animal models have been employed to assess this compound's efficacy in various conditions. Studies have investigated its effects on:
- Cardiac fibrosis: Attenuation of left ventricular fibrosis in rats with renovascular hypertension [].
- Posterior capsular opacity: Prevention of posterior capsular opacity in rabbit models [].
- Acute myeloid leukemia: Inhibition of FLT3 activity and cell proliferation in cell lines expressing wild-type and mutated FLT3 [].
- Aristolochic acid nephropathy: Renoprotective effects in rats, potentially through modulation of HGF, BMP-7, and Smad6 expression [, , ].
- Diabetic nephropathy: Reduction of albuminuria and glomerular hyperfiltration in streptozotocin-induced diabetic rats [].
- Atherosclerosis: Suppression of atheromatous plaque formation in Watanabe heritable hyperlipidemic rabbits [].
- Cerebral ischemia-reperfusion injury: Attenuation of injury in rats, potentially through modulation of inflammatory responses and PPAR expression [].
- Pulmonary fibrosis: Attenuation of bleomycin-induced lung fibrosis in mice [, ].
- Uterine fibroids: Inhibition of tumor growth in a mouse xenograft model [].
Q8: Have there been any clinical trials investigating this compound's efficacy in humans?
A8: Yes, clinical trials have investigated this compound for various conditions:
- Restenosis after angioplasty: Significant reduction in restenosis rates after percutaneous transluminal coronary angioplasty (PTCA) [, ].
- Allergic rhinitis: Favorable safety and efficacy profile compared to another anti-allergic agent [].
- Hypertrophic scars and keloids: Demonstrated efficacy in reducing scar formation [, , ].
- Hormone-refractory prostate cancer: Potential therapeutic benefit through inhibition of cancer cell proliferation and suppression of TGF-β1-associated osteoblastic changes [].
Q9: What are the known side effects of this compound?
A9: While generally well-tolerated, this compound may cause side effects such as gastrointestinal upset, liver function abnormalities [, ], and skin reactions.
Q10: Have there been any studies exploring targeted delivery strategies for this compound?
A10: Yes, researchers have explored this compound delivery systems, including this compound microspheres for preventing posterior capsular opacity [] and UV-cross-linked hyaluronic acid gels for sustained drug release after trabeculectomy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



